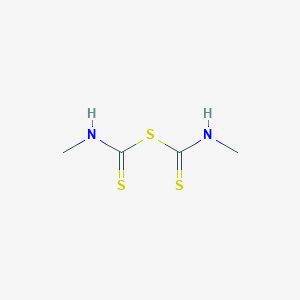
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is a chemical compound with the molecular formula C4H8N2S3 and a molecular weight of 180.31 g/mol . It is known for its unique structure, which includes both methyl and thiocarbamoylsulfanyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of methylamine with carbon disulfide, followed by the addition of methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to isolate the compound .
化学反应分析
Types of Reactions
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
作用机制
The mechanism of action of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
相似化合物的比较
Similar Compounds
Thiodicarbonic diamide: This compound shares a similar thiocarbamoylsulfanyl group but differs in its overall structure.
N,N’-dimethylthiocarbamoylsulfanyl: Another related compound with similar functional groups but different molecular arrangements.
Uniqueness
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is unique due to its specific combination of methyl and thiocarbamoylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is a sulfur-containing organic compound with the molecular formula C4H8N2S3. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C4H8N2S3
- InChI : InChI=1/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)/f/h5-6H
Research indicates that compounds similar to this compound may interact with various biological targets, influencing cellular pathways and exhibiting therapeutic potential. The presence of the methylthio group is believed to enhance lipophilicity and membrane permeability, which can affect the compound's bioavailability and interaction with cellular targets.
Cytotoxicity and Antitumor Activity
The incorporation of N-methyl groups in similar compounds has been shown to significantly alter their biological activity. For instance, studies have demonstrated that N-methylation can enhance cytotoxicity against cancer cell lines by modulating interactions with heat-shock proteins (Hsp) such as Hsp90, which is crucial for protein folding and stability in cancer cells .
Case Studies and Research Findings
- Cytotoxic Effects : A study investigating related compounds indicated that modifications at the N-methyl position could lead to increased binding affinity to Hsp90, resulting in enhanced antitumor effects. This suggests that this compound may exhibit similar properties .
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Research on structurally related compounds has shown that they can penetrate the blood-brain barrier effectively, indicating a possibility for central nervous system (CNS) activity .
- Potential for Drug Development : The unique structure of this compound positions it as a candidate for further development in drug discovery programs aimed at treating various diseases, including neurodegenerative disorders and cancers.
Comparative Biological Activity Table
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | TBD | Hsp90 Inhibition | Cancer Treatment |
| N-methyl-1-(1-phenylcyclohexyl)ethanamine | ≤ 30 nM | Triple Reuptake Inhibition | Major Depressive Disorder |
| Methoxymethacrylate Natural Products | TBD | Respiratory Chain Inhibition | Antifungal Agents |
Note: TBD = To Be Determined
属性
CAS 编号 |
5437-22-9 |
|---|---|
分子式 |
C4H8N2S3 |
分子量 |
180.3 g/mol |
IUPAC 名称 |
methylcarbamothioyl N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI 键 |
MJQUUQZMGJEVJG-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)SC(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















